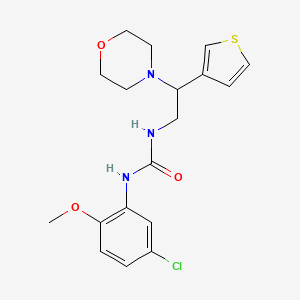

![molecular formula C13H12N2O3S B2457441 5-[(E)-1,3-苯并二氧杂环戊烯-5-亚甲基]-2-(二甲氨基)-1,3-噻唑-4(5H)-酮 CAS No. 866154-20-3](/img/structure/B2457441.png)

5-[(E)-1,3-苯并二氧杂环戊烯-5-亚甲基]-2-(二甲氨基)-1,3-噻唑-4(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(dimethylamino)-1,3-thiazol-4(5H)-one, also known as 5-benzodioxole-2-dimethylamino-1,3-thiazole (BDT), is a heterocyclic compound that has recently been studied for its potential applications in scientific research. BDT is a small molecule with a molecular weight of 207.26 g/mol, and is composed of an aromatic ring and a thiazole ring connected by a double bond. BDT is a highly polar compound with a very low solubility in organic solvents, making it difficult to use in laboratory experiments. Despite this, BDT has been studied for its potential applications in synthesis, drug design, and scientific research.

科学研究应用

抗癌活性

该化合物已被发现具有显著的抗癌活性 . 根据文献报道的吲哚对各种癌细胞系的活性,设计了一系列带有 3-N-稠合杂环部分的 1-苯并[1,3]二氧杂环戊烯-5-基-吲哚 . 这些化合物已被合成并评估了其对前列腺癌 (LNCaP)、胰腺癌 (MIA PaCa-2) 和急性淋巴细胞白血病 (CCRF-CEM) 癌细胞系的抗癌活性 .

抗糖尿病潜力

该化合物也被研究了其抗糖尿病的潜力 . 合成的化合物经过表征,并在体外评估了其对 α-淀粉酶的功效 . 该化合物的抗糖尿病作用在体内使用链脲佐菌素诱导的糖尿病小鼠模型进行评估 . 值得注意的是,该化合物显示出强大的 α-淀粉酶抑制活性,同时对 Hek293t 正常细胞系的影响可忽略不计,表明其安全性 .

新类似物的合成

该化合物的结构已被用作设计和合成新的类似物的基础 . 例如,与白藜芦醇结构相关的系列新类似物,如 1,3-苯并二氧杂环戊烯-5-乙醇,是由 1,3-苯并二氧杂环戊烯通过 Friedel-Crafts 反应、Wolff-Kishner-Huang 反应和还原反应合成得到的 .

作用机制

Target of Action

It is known that similar compounds, such as 1-benzo[1,3]dioxol-5-yl-indoles, have shown activity against various cancer cell lines .

Mode of Action

Related compounds have been found to interact with microtubules and their component protein, tubulin . Microtubule-targeting agents can cause mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Biochemical Pathways

It is known that microtubule-targeting agents can affect the cell cycle, particularly the mitotic phase .

Result of Action

Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

实验室实验的优点和局限性

The main advantage of using BDT in laboratory experiments is its high solubility in organic solvents, which makes it easier to use in a variety of experiments. Additionally, BDT is a highly polar compound, which makes it easier to detect and quantify in a variety of assays. However, BDT is not very stable in aqueous solutions, which can limit its use in certain experiments. Additionally, BDT can be toxic to some cell types, which can limit its use in certain experiments.

未来方向

There are a variety of potential future directions for the use of BDT in scientific research. BDT could be used to develop new drugs, as well as to improve the efficacy of existing drugs. BDT could also be used to develop new materials with improved properties, such as improved biocompatibility or improved solubility. Additionally, BDT could be used to develop new fluorescent probes for the detection and quantification of proteins in living cells. Finally, BDT could be used to develop new methods for the synthesis of a variety of compounds, including peptides, peptidomimetics, and heterocyclic compounds.

合成方法

BDT can be synthesized in a few different ways. The most common method is to react a benzodioxole with a dimethylamino-1,3-thiazole in the presence of a suitable catalyst, such as palladium on carbon or copper chromite. This reaction is typically carried out in an aqueous solution at a temperature of around 100°C. Another method involves the use of a Grignard reagent to react with a dimethylamino-1,3-thiazole in the presence of a suitable catalyst. This reaction can be carried out in an inert atmosphere at room temperature.

属性

IUPAC Name |

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(dimethylamino)-1,3-thiazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3S/c1-15(2)13-14-12(16)11(19-13)6-8-3-4-9-10(5-8)18-7-17-9/h3-6H,7H2,1-2H3/b11-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWHKHXZSUJGOQR-IZZDOVSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=O)C(=CC2=CC3=C(C=C2)OCO3)S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(E)-but-2-enyl]-8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione](/img/structure/B2457358.png)

![N-[1-[(4-Fluorophenyl)methyl]cyclopropyl]prop-2-enamide](/img/structure/B2457361.png)

![Methyl 2-[(1-ethylpyrazol-3-yl)amino]acetate](/img/structure/B2457363.png)

![Methyl 2-[6-acetamido-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2457366.png)

![2,4-dichloro-N-[2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2457367.png)

![5-(4-Fluorophenyl)-6-methyl-4-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2457368.png)

![5-chloro-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}thiophene-2-sulfonamide](/img/structure/B2457370.png)

![Spiro[1,3-dihydroindene-2,1'-cyclopropane]-1-amine;hydrochloride](/img/structure/B2457371.png)

![2,5-dimethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2457373.png)

![1-[(3-bromophenyl)carbonyl]-3-(6-chloropyridazin-3-yl)-1H-indole; acetonitrile](/img/structure/B2457375.png)